molecular formula C9H10ClN3O3 B1478365 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid CAS No. 2091157-76-3

1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid

Cat. No. B1478365
CAS RN: 2091157-76-3
M. Wt: 243.65 g/mol
InChI Key: JKWSEPVNHDXBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid (CMCPA) is an organic compound that belongs to the class of pyridazinones, which are heterocyclic compounds that contain nitrogen and oxygen atoms in a five-membered ring structure. CMCPA has been studied extensively in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The thermolysis of certain pyridazine derivatives provides a new synthetic route to pyrrolo[2,3-c]pyridazines, showcasing a method for creating novel ring systems that could be foundational for developing new chemical entities with potential therapeutic uses (Maeba & Castle, 1979).

  • Research on 7-azetidinylquinolones revealed the importance of stereochemistry in the antibacterial potency and in vivo efficacy of these compounds. These studies contribute to understanding how modifications in molecular structure can impact the biological activity of similar compounds (Frigola et al., 1995).

Biological Activity

  • A series of pyridoquinolones and azetidinones have been synthesized and screened for antibacterial and antifungal activities. This research highlights the potential of these compounds in the development of new antimicrobial agents, with some showing promising activity against Mycobacterium tuberculosis (Patel & Pathak, 2012).

  • The anti-inflammatory activity of indolyl azetidinones was investigated, with several compounds displaying significant activity. This suggests potential therapeutic applications for these molecules in treating inflammation-related conditions (Kalsi et al., 1990).

Novel Compounds and Their Potential Applications

  • The preparation and characterization of novel compounds containing azetidinone units, such as those with antibacterial and antifungal properties, demonstrate the versatility and potential of this chemical structure in medicinal chemistry applications (Shukla & Srivastava, 2008).

properties

IUPAC Name

1-(5-chloro-1-methyl-6-oxopyridazin-4-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O3/c1-12-8(14)7(10)6(2-11-12)13-3-5(4-13)9(15)16/h2,5H,3-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWSEPVNHDXBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)N2CC(C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid
Reactant of Route 2
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid
Reactant of Route 3
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.